molecular formula C24H18N2O2 B12554316 Benzamide, N,N'-1,5-naphthalenediylbis- CAS No. 153250-58-9

Benzamide, N,N'-1,5-naphthalenediylbis-

Katalognummer: B12554316
CAS-Nummer: 153250-58-9
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: SFJUBBVCCFTYMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N,N’-1,5-naphthalenediylbis- is a chemical compound with the molecular formula C24H18N2O2. It is a derivative of benzamide, where the benzamide groups are connected through a 1,5-naphthalenediyl linker. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,5-naphthalenediylbis- typically involves the reaction of 1,5-diaminonaphthalene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The general reaction scheme is as follows:

1,5-diaminonaphthalene+2benzoyl chlorideBenzamide, N,N’-1,5-naphthalenediylbis-+2HCl\text{1,5-diaminonaphthalene} + 2 \text{benzoyl chloride} \rightarrow \text{Benzamide, N,N'-1,5-naphthalenediylbis-} + 2 \text{HCl} 1,5-diaminonaphthalene+2benzoyl chloride→Benzamide, N,N’-1,5-naphthalenediylbis-+2HCl

Industrial Production Methods

In an industrial setting, the production of Benzamide, N,N’-1,5-naphthalenediylbis- can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N,N’-1,5-naphthalenediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylamines .

Wissenschaftliche Forschungsanwendungen

Benzamide, N,N’-1,5-naphthalenediylbis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Benzamide, N,N’-1,5-naphthalenediylbis- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N,N’-1,5-naphthalenediylbis- is unique due to its specific structure, which combines the properties of benzamide and naphthalene. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

153250-58-9

Molekularformel

C24H18N2O2

Molekulargewicht

366.4 g/mol

IUPAC-Name

N-(5-benzamidonaphthalen-1-yl)benzamide

InChI

InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-7-14-20-19(21)13-8-16-22(20)26-24(28)18-11-5-2-6-12-18/h1-16H,(H,25,27)(H,26,28)

InChI-Schlüssel

SFJUBBVCCFTYMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.